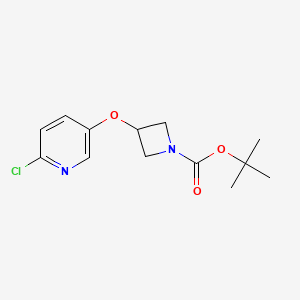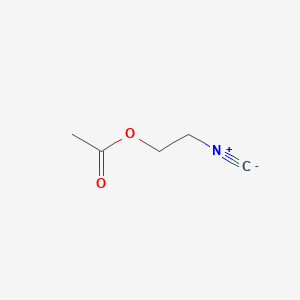
Isocyanoethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isocyanoethyl acetate is an organic compound that belongs to the class of isocyanides. It is characterized by the presence of an isocyano group (-NC) attached to an ethyl acetate moiety. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable building block in the production of various heterocyclic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isocyanoethyl acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetate with an isocyanide precursor under specific conditions. For instance, the dehydration of N-formylglycine using reactive triphosgene can generate ethyl isocyanoacetate in situ . Another method involves the treatment of ethyl acetate with substituted aryl or heteryl amines to yield cyanoacetamide derivatives .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow synthesis has been explored to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Isocyanoethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into amines or other reduced forms.
Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds such as pyrroles, oxazolines, benzodiazepines, oxazoles, and imidazoles .
Applications De Recherche Scientifique
Isocyanoethyl acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules that can be studied for their potential therapeutic effects.
Medicine: Research into this compound derivatives has led to the discovery of compounds with potential medicinal properties, including anti-cancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of isocyanoethyl acetate involves its reactivity with various nucleophiles and electrophiles. The isocyano group (-NC) is highly reactive and can participate in multiple reaction pathways, including cycloaddition and nucleophilic substitution. These reactions often lead to the formation of complex molecular structures with diverse biological and chemical properties .
Comparaison Avec Des Composés Similaires
Isocyanoethyl acetate can be compared with other similar compounds such as isocyanatoethyl methacrylate and ethyl isocyanoacetate. While all these compounds contain the isocyano group, their reactivity and applications differ:
Isocyanatoethyl Methacrylate: This compound has both an isocyanate and a methacrylate group, making it useful in polymer chemistry and as a crosslinker in coatings and adhesives.
Ethyl Isocyanoacetate: Similar to this compound, this compound is used in the synthesis of heterocyclic compounds but has different reactivity due to the presence of an ester group.
List of Similar Compounds
- Isocyanatoethyl methacrylate
- Ethyl isocyanoacetate
- Methyl isocyanoacetate
- Benzyl isocyanate
Propriétés
Formule moléculaire |
C5H7NO2 |
|---|---|
Poids moléculaire |
113.11 g/mol |
Nom IUPAC |
2-isocyanoethyl acetate |
InChI |
InChI=1S/C5H7NO2/c1-5(7)8-4-3-6-2/h3-4H2,1H3 |
Clé InChI |
QPJPUCGXUIZVEI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-Fluorophenyl)isoxazol-5-yl]ethylamine](/img/structure/B8274575.png)
![3-Nitro-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-2-amine](/img/structure/B8274587.png)

![8-Phenyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophen-4-amine](/img/structure/B8274604.png)
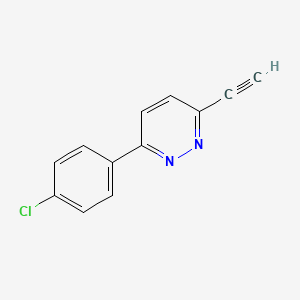
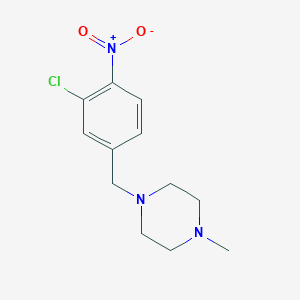
amino}propanoicacid](/img/structure/B8274617.png)

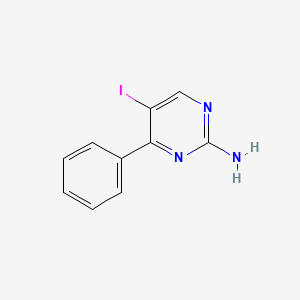
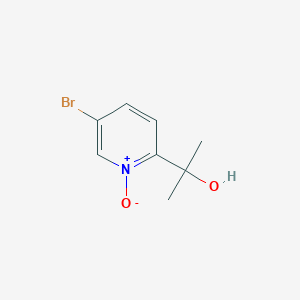
![6-chloro-3,4-dihydro-2H-pyrano[3,2-c]isoquinoline](/img/structure/B8274641.png)
![7-Ethoxycarbonylmethylthio-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8274655.png)
